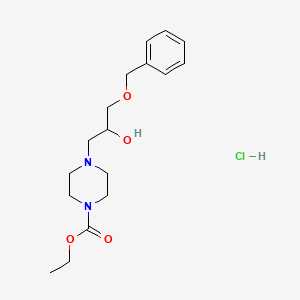

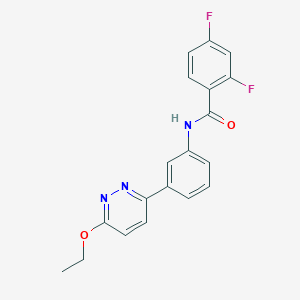

![molecular formula C17H24ClN3O3 B2894269 tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate CAS No. 1197553-84-6](/img/structure/B2894269.png)

tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate” is a chemical compound . It is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular formula of “this compound” is C17H24ClN3O3. The InChI code is 1S/C17H24ClN3O3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 353.85. More detailed properties such as melting point, boiling point, and density are not available in the current resources .Scientific Research Applications

Synthetic Intermediate for Piperidine Derivatives tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate serves as a valuable synthetic intermediate in the preparation of diverse piperidine derivatives. Research conducted by Moskalenko and Boev (2014) highlights its utility in reactions with dimethylhydrazone and BuLi, leading to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are promising synthons for further chemical transformations, indicating the chemical's role in expanding the toolkit for synthetic organic chemistry (Moskalenko & Boev, 2014).

Building Block for Biologically Active Compounds Another significant application is its role as an intermediate in the synthesis of biologically active compounds. Kong et al. (2016) describe the synthesis of a compound using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, leading to structures confirmed by MS and 1HNMR spectrum. The process culminates in the production of compounds with potential biological activities, underscoring the chemical's importance in medicinal chemistry research (Kong et al., 2016).

Key Intermediate in Anticancer Drug Synthesis The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, as explored by Zhang et al. (2018), illustrates the compound's application in the development of small molecule anticancer drugs. The research demonstrates a high-yield synthesis method and identifies the compound as an important intermediate for anticancer therapeutics, emphasizing its role in addressing critical health challenges (Zhang et al., 2018).

Catalyst for Chemical Synthesis Further research by Moskalenko and Boev (2014) on stereoselective synthesis showcases the use of this compound in the formation of piperidine derivatives fused with oxygen heterocycles. This process involves cyclization with high stereoselectivity, indicating the compound's versatility as a catalyst or reagent in producing stereochemically complex structures (Moskalenko & Boev, 2014).

properties

IUPAC Name |

tert-butyl 4-[(3-chlorophenyl)carbamoylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)21-9-7-13(8-10-21)19-15(22)20-14-6-4-5-12(18)11-14/h4-6,11,13H,7-10H2,1-3H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIFQSCYITVWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

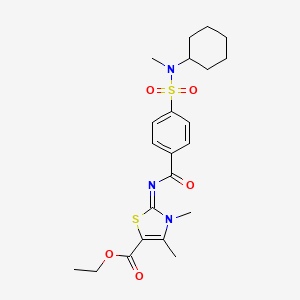

![1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2894187.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2894197.png)

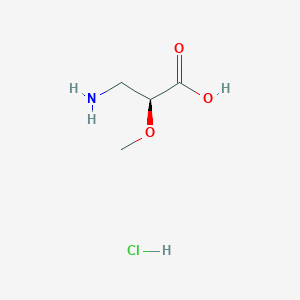

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2894198.png)

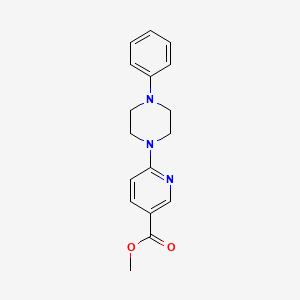

![N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide](/img/structure/B2894201.png)

![N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894202.png)

![3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894204.png)

![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2894206.png)